N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
“N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a chemical compound with the molecular formula C20H19FN4O2S2 . It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to the one you’re asking about, is a topic of ongoing research . The substituents on the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
The reactivity of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring .Physical And Chemical Properties Analysis
Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Cyclocondensation Processes
The compound is involved in cyclocondensation processes. In a study, the cyclization of similar compounds, involving thiazolo[3,2-b][1,2,4]triazole, led to the formation of various heterocyclic systems with potential biological applications (Liu, Shih, & Hu, 1987).
Synthesis and Antimicrobial Activity
Compounds containing thiazolo[3,2-b]-s-triazoles, similar to the one , have been synthesized and evaluated for their antimicrobial activities. These compounds, including variations with fluorophenyl groups, showed potential in antimicrobial applications (Mohan, 2002).
Anti-inflammatory and Analgesic Agents
Thiazolo[3,2-b]-1,2,4-triazole derivatives, related to the specified compound, have been studied for their anti-inflammatory and analgesic properties. Some of these compounds exhibited significant activity in this regard (Doğdaş et al., 2007).
Oxidative Stress Prevention
Certain thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their ability to prevent oxidative stress, particularly induced by ethanol, in animal models. This highlights the potential of such compounds in addressing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).
Anticancer Activity
Compounds with thiazolo[3,2-b][1,2,4]triazol-6-ones structures have been synthesized and evaluated for their anticancer properties. These studies indicate potential applications in cancer therapy (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).
Structural and Molecular Studies
The structural characterization of compounds containing thiazolo[3,2-b][1,2,4]triazole elements is important for understanding their biological activities. Studies have focused on determining their crystal structures and other molecular properties, which are crucial for their pharmacological applications (Gündoğdu et al., 2017).
Anti-Inflammatory and Antinociceptive Evaluation
Research has been conducted on thiazolo[3,2-a] pyrimidine derivatives, indicating their significant anti-inflammatory and antinociceptive activities. This suggests the potential of related compounds in the treatment of pain and inflammation (Alam, Khan, Siddiqui, & Ahsan, 2010).
Anticonvulsant Activities
Studies on 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole derivatives have revealed their effectiveness as anticonvulsants. This research expands the potential application of similar compounds in neurological disorders (Deng et al., 2014).
Antioxidant and Anticancer Potential
Triazolo-thiadiazoles, structurally related to the compound , have shown promising antioxidant and anticancer activities, particularly in hepatocellular carcinoma models (Sunil et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. This is a common mechanism of action for many drugs and bioactive compounds .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with similar compounds , it is likely that the effects are diverse and depend on the specific cellular context.
Future Directions
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-2-4-14(5-3-13)18-25-21-27(26-18)17(12-30-21)10-11-23-19(28)20(29)24-16-8-6-15(22)7-9-16/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPJNUWQULJWSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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